

High-Throughput Screening with AM3102 for PPAR α Agonist Discovery

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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768088

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Application Notes and Protocols for Researchers

Introduction

AM3102 is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA) that functions as a high-affinity agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR α).^{[1][2][3]} PPAR α is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.^{[4][5][6]} Activation of PPAR α makes it a therapeutic target for metabolic diseases such as dyslipidemia. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize novel PPAR α agonists, using **AM3102** as a reference compound.

Mechanism of Action of **AM3102**

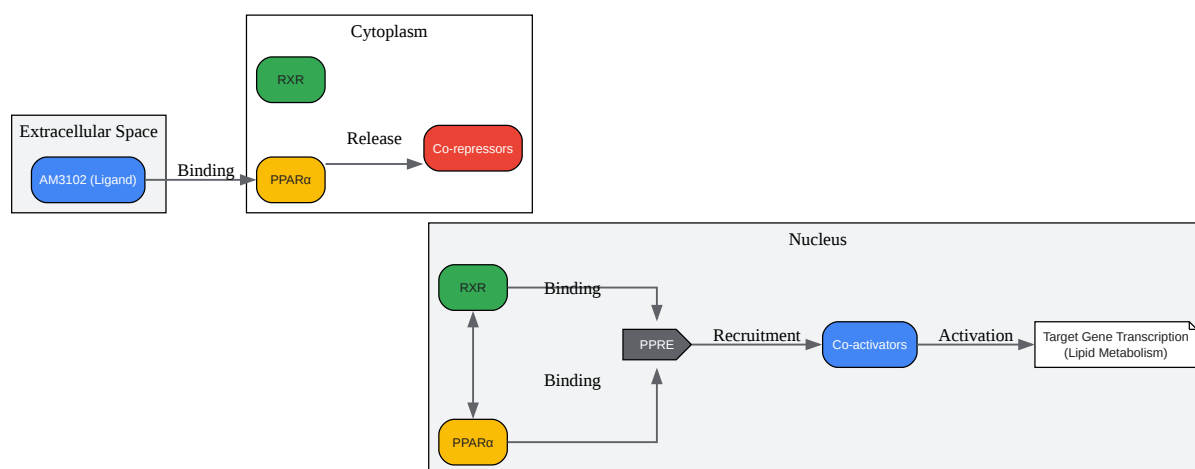
AM3102 is an endogenous high-affinity agonist of PPAR α .^{[1][2][3]} Upon binding to its ligand, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The transcribed genes are involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism. **AM3102** has been shown to stimulate PPAR α transcriptional activity with an EC₅₀ value of 100 nM.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **AM3102** and representative PPAR α agonists and antagonists, which are essential for designing and interpreting HTS assays.

Compound	Target	Assay Type	Parameter	Value	Reference
AM3102	Human PPAR α	Transcriptional Activity Assay	EC50	100 nM	Cayman Chemical
GW7647	Human PPAR α	Luciferase Reporter Assay	EC50	90 nM	[7]
Fenofibric Acid	Human PPAR α	Luciferase Reporter Assay	EC50	>10 μ M	[8]
Wy-14643	Human PPAR α	Luciferase Reporter Assay	EC50	~1 μ M	[8]
GW6471	Human PPAR α	PPARE-Luciferase Reporter Assay	Antagonist	-	[9]
PPAR α / δ agonist 1	Human PPAR α	-	EC50	7.0 nM	[10]
PPAR α / δ agonist 1	Human PPAR δ	-	EC50	8.4 nM	[10]
PPAR α / δ agonist 1	Human PPARY	-	EC50	1316.1 nM	[10]

Signaling Pathway



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Caption: PPARα signaling pathway activated by **AM3102**.

Experimental Protocols

Cell-Based PPARα Luciferase Reporter Assay

This assay quantifies the ability of test compounds to activate PPARα and drive the expression of a luciferase reporter gene under the control of a PPRE promoter.

Materials:

- Human hepatoblastoma (HepG2) or human embryonic kidney (HEK293) cells.[8][11]
- Expression plasmid for full-length human PPARα.

- PPRE-luciferase reporter plasmid.
- Cell culture medium (e.g., DMEM) with 10% FBS.
- **AM3102** (positive control).
- GW6471 (antagonist control).[9]
- Test compound library.
- Luciferase assay reagent.
- White, opaque 96- or 384-well microplates.
- Luminometer plate reader.

Protocol:

- Cell Seeding: Seed HepG2 or HEK293 cells in white, opaque microplates at a density of 2×10^4 cells/well and allow them to attach overnight.[12]
- Transfection: Co-transfect the cells with the PPAR α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment: Prepare serial dilutions of the test compounds and controls (**AM3102**, GW6471). Add the compounds to the cells and incubate for 24 hours.[12]
- Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence signal using a luminometer plate reader.
- Data Analysis: Normalize the data to a vehicle control and plot dose-response curves to determine the EC50 for agonists or IC50 for antagonists.

LanthaScreen™ TR-FRET PPAR α Coactivator Assay

This biochemical assay measures the ligand-dependent recruitment of a fluorescently labeled coactivator peptide to the PPAR α ligand-binding domain (LBD) using Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET).[13][14]

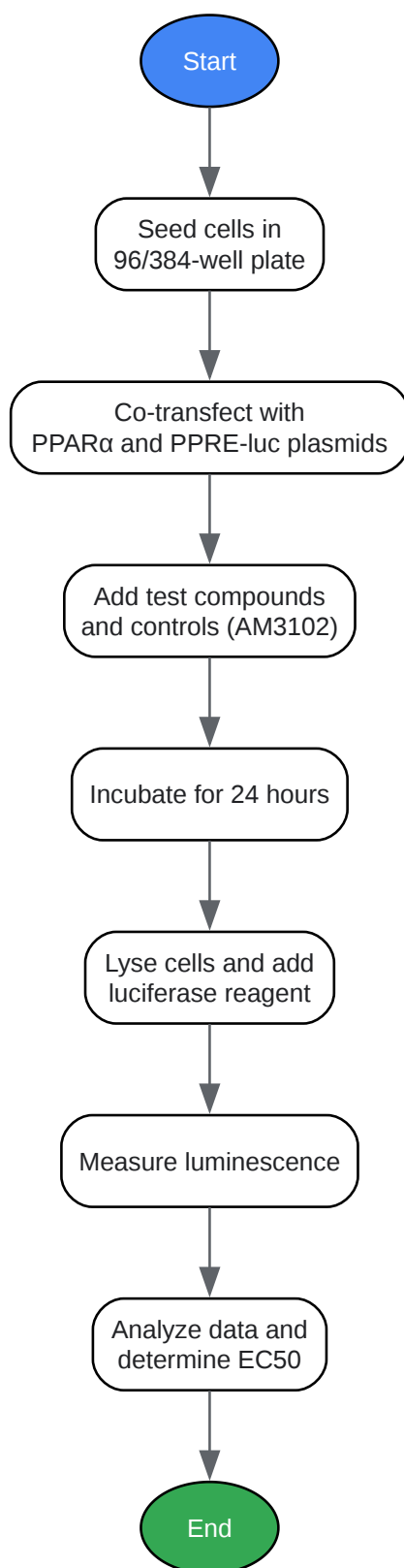
Materials:

- LanthaScreen™ TR-FRET PPAR α Coactivator Assay Kit (containing GST-tagged PPAR α -LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide).[13]
- **AM3102** (positive control agonist).
- Test compound library.
- Assay buffer.
- Black, low-volume 384-well microplates.
- TR-FRET compatible plate reader.

Protocol:

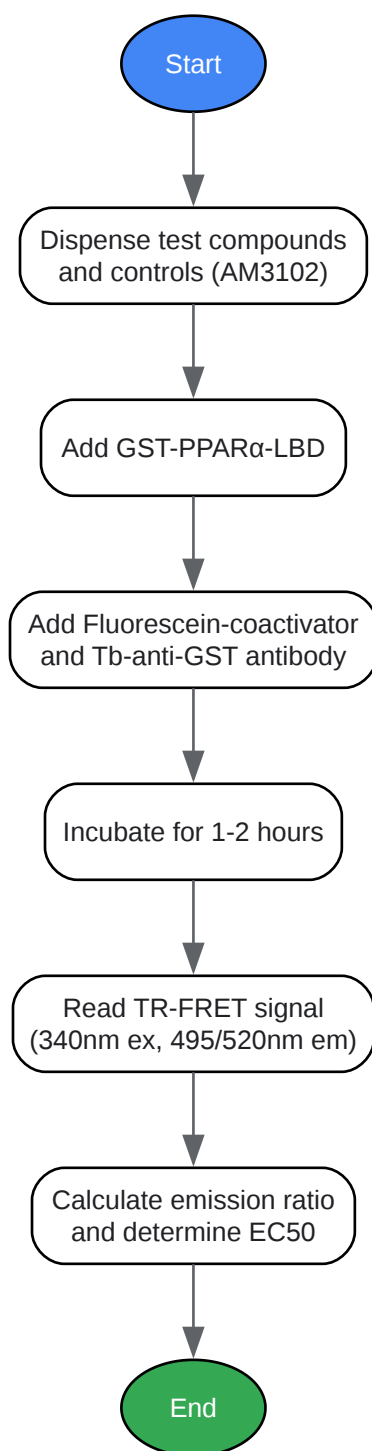
- **Compound Dispensing:** Dispense test compounds and controls into the microplate wells.
- **Reagent Preparation:** Prepare a solution of PPAR α -LBD and add it to the wells containing the compounds.
- **Coactivator Mix Addition:** Prepare a mixture of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody and add it to the wells.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.
- **Data Acquisition:** Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) with excitation at 340 nm.[14]
- **Data Analysis:** Calculate the 520/495 nm emission ratio. A higher ratio indicates coactivator recruitment and thus agonist activity. Determine EC50 values from dose-response curves.

Experimental Workflow Diagrams



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Caption: Workflow for a cell-based PPARα luciferase reporter assay.



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Caption: Workflow for a Lanthascreen™ TR-FRET coactivator assay.

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